4-Carbamoyl-2-(4-methoxyphenyl)imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-6-9(14-11)10(12)15/h2-6H,1H3,(H2,12,15)(H,13,14) |
InChI Key |
SXJWECDOCUWQQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)N |
Origin of Product |
United States |
2 Aryl 4 Benzoyl Imidazoles Abi Compounds :a Class of Compounds Structurally Similar to the Requested Molecule Features a 2 Aryl Group Such As 4 Methoxyphenyl but Differs at the 4 Position with a Benzoyl Group Instead of a Carbamoyl Group. Extensive Research on These Abi Analogs Has Identified Them As Potent Inhibitors of Tubulin Polymerization.nih.govnih.gov
Mechanism of Action: These compounds are understood to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Antiproliferative Activity: ABI compounds have demonstrated significant antiproliferative effects in various cancer cell lines, including melanoma and prostate cancer, with some analogs showing IC₅₀ values in the low nanomolar range. nih.govnih.gov
Imidazole 4 Carboxamide:the Core Scaffold, Imidazole 4 Carboxamide Which Lacks the 2 4 Methoxyphenyl Substituent , Has Been Investigated for Its Role in Oncology.
Modulation of Cellular Pathways: In vitro studies have shown that imidazole-4-carboxamide can inhibit the expression of immune checkpoint molecules PD-L1 and PD-L2, as well as the receptor tyrosine kinase Axl, in melanoma cells. mdpi.com It has also been found to block the cisplatin-induced upregulation of PD-L1, suggesting potential as a co-adjuvant therapy. mdpi.com
Other Imidazole Derivatives:the Broader Family of Imidazole Derivatives Has Been Explored for a Wide Array of Therapeutic Targets.
Receptor Binding: Certain 2,4-substituted imidazole (B134444) analogs have been synthesized and evaluated for their binding affinity to dopamine (B1211576) (D₂) and sigma (σ) receptors, indicating potential applications in neuroscience. nih.gov
Enzyme Inhibition: Fused imidazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Other variations have been explored as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a component of inflammatory signaling pathways. nih.gov
While this information on related molecules is valuable, the specific biological activities and molecular mechanisms of 4-Carbamoyl-2-(4-methoxyphenyl)imidazole remain uninvestigated in the currently available scientific literature. Generating an article based on the provided outline would require speculative data, which falls outside the scope of scientifically rigorous and accurate reporting.
Investigational in Vitro Biological Activities and Molecular Mechanisms of 4 Carbamoyl 2 4 Methoxyphenyl Imidazole
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
No specific SBDD or LBDD studies for 4-Carbamoyl-2-(4-methoxyphenyl)imidazole were identified.
Molecular Docking and Dynamics Simulations for Ligand-Target Binding
No molecular docking or molecular dynamics simulation studies specifically investigating the binding of this compound to any biological target were found in the searched literature.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
No research detailing pharmacophore modeling based on this compound or virtual screening efforts to discover analogs of this compound could be located.
Advanced Spectroscopic and Spectrometric Characterization in Research on 4 Carbamoyl 2 4 Methoxyphenyl Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
High-Resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 4-Carbamoyl-2-(4-methoxyphenyl)imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The protons of the 4-methoxyphenyl (B3050149) group would exhibit characteristic aromatic signals, likely as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), reflecting their ortho and meta positions relative to the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically around δ 3.8 ppm. The protons of the imidazole (B134444) ring and the carbamoyl (B1232498) group (NH₂) would also produce unique signals. The imidazole NH proton signal may be broad and its chemical shift can be solvent-dependent, while the carbamoyl protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would resonate at a characteristic chemical shift. Key signals would include those for the carbonyl carbon of the carbamoyl group (typically in the δ 160-180 ppm range), the carbons of the imidazole ring, and the carbons of the 4-methoxyphenyl substituent, including the methoxy carbon (around δ 55 ppm).
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal proton-proton coupling relationships within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the imidazole ring, the 4-methoxyphenyl group, and the carbamoyl substituent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole-NH | Variable, broad | - |
| Imidazole-CH | ~7.5 - 8.0 | ~120 - 140 |
| Phenyl-H (ortho to imidazole) | ~8.0 - 8.2 (d) | ~128 - 130 |
| Phenyl-H (ortho to OMe) | ~7.0 - 7.2 (d) | ~114 - 116 |
| Methoxy-H | ~3.8 (s) | ~55 |
| Carbamoyl-NH₂ | Variable, broad | - |
| Imidazole-C2 | - | ~145 - 150 |
| Imidazole-C4 | - | ~135 - 140 |
| Imidazole-C5 | - | ~115 - 120 |
| Phenyl-C (ipso) | - | ~125 - 128 |
| Phenyl-C (ortho) | - | ~128 - 130 |
| Phenyl-C (meta) | - | ~114 - 116 |
| Phenyl-C (para-OMe) | - | ~160 - 162 |
| Methoxy-C | - | ~55 |
| Carbamoyl-C=O | - | ~165 - 170 |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretching of the imidazole ring and the carbamoyl group, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the carbamoyl group is expected around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
| Imidazole/Carbamoyl N-H | Stretching | 3100-3500 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Methoxy C-H | Stretching | 2850-2960 | Medium |
| Carbamoyl C=O | Stretching | 1650-1680 (strong) | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| Methoxy C-O | Stretching | 1250-1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm its elemental formula (C₁₁H₁₁N₃O₂).
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Expected fragmentation pathways could include the loss of the carbamoyl group, cleavage of the methoxy group, and fragmentation of the imidazole ring. This data is crucial for confirming the connectivity of the different structural motifs within the molecule.
X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes
While NMR, IR, and MS provide a wealth of information about the structure and connectivity of a molecule, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.
This technique would also reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the carbamoyl and imidazole N-H groups, and π-π stacking of the aromatic rings. For instance, a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, has been characterized by X-ray crystallography, revealing a planar central imidazole ring with the methoxyphenyl ring in a synperiplanar conformation. iosrjournals.org Similarly, the crystal structure of 2-(4-Methoxyphenyl)-1H-benzimidazole shows that the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains. researchgate.net Such analyses for this compound would provide a complete and unambiguous picture of its solid-state structure and packing. Furthermore, X-ray crystallography is invaluable for determining the structure of any potential complexes this molecule may form.
Theoretical and Computational Chemistry Applications to 4 Carbamoyl 2 4 Methoxyphenyl Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By solving the Schrödinger equation within an approximate framework, DFT can accurately predict the electronic structure, potential reactivity, and spectroscopic characteristics of 4-Carbamoyl-2-(4-methoxyphenyl)imidazole.
Electronic Structure: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For imidazole (B134444) derivatives, DFT calculations can map the distribution of these orbitals, revealing that the HOMO is often localized on the electron-rich phenyl group, while the LUMO may be distributed across the imidazole ring system. chemrxiv.org This analysis of charge transfer within the molecule is fundamental to understanding its chemical behavior. researchgate.netresearchgate.net
Reactivity Prediction: DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, predicting how the molecule will interact with other reagents or biological targets. researchgate.net Furthermore, local reactivity descriptors like Fukui functions can be calculated to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net
Spectroscopic Properties: DFT is widely employed to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com Theoretical calculations of vibrational frequencies, when compared with experimental data from techniques like FT-IR and FT-Raman, allow for precise assignment of vibrational modes to specific functional groups within the molecule. chemrxiv.orgmdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to support experimental structural characterization. mdpi.com
Table 1: Example of DFT-Predicted Electronic Properties for an Imidazole Derivative
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.45 | Indicates molecular reactivity and stability |
| Ionization Potential | 6.25 | Energy required to remove an electron |
| Electron Affinity | 1.80 | Energy released when an electron is added |
| Global Hardness (η) | 2.225 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.025 | Power of an atom to attract electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations offer critical insights into its structural flexibility and its dynamic interactions when bound to a protein target. mdpi.com
Conformational Analysis: A molecule's biological activity is often dependent on its three-dimensional shape or conformation. nih.govresearchgate.net MD simulations can explore the potential energy surface of this compound to identify its most stable low-energy conformations. nih.gov This is crucial for understanding which shape the molecule is likely to adopt when approaching and binding to a biological receptor. The analysis reveals the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenyl and imidazole rings.
Ligand-Protein Binding Dynamics: In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex. nih.govnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run for a duration, often up to hundreds of nanoseconds, to observe the dynamic behavior of the ligand in the binding pocket. researchgate.net Key metrics are analyzed to assess binding stability:
Root Mean Square Deviation (RMSD): Tracks the deviation of the ligand's position from its initial docked pose. A stable RMSD value over time suggests the ligand remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein and ligand. nih.gov
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein residues, which are critical for binding affinity and specificity. nih.gov
These simulations provide a detailed, time-resolved view of the binding event, helping to explain why certain ligands are more potent than others and guiding the design of derivatives with improved binding characteristics. mdpi.comresearchgate.net
Table 2: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Typical Value/Observation | Significance |
| Simulation Time | 100-200 ns | Duration of the simulation to observe dynamic events. researchgate.net |
| Ligand RMSD | < 3 Å | A low and stable value indicates a stable binding pose. |
| Protein RMSF | Peaks in loop regions | Identifies flexible and rigid parts of the protein target. |
| H-Bonds | 2-4 stable bonds | Indicates key interactions stabilizing the complex. |
| Binding Free Energy (MM/PBSA) | -160 to -185 kJ/mol | A calculated estimate of the binding affinity. researchgate.net |
Computational Predictions of Pharmacokinetic Relevant Parameters
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methodologies are now routinely used in the early stages of drug design to predict these properties directly from a molecule's chemical structure, helping to identify and filter out candidates with poor profiles long before expensive synthesis and testing. nih.govnih.gov
A variety of computational models, many based on machine learning and large datasets of historical experimental data, are used to predict these parameters. nih.gov For a molecule like this compound, these tools can provide estimates for:
Physicochemical Properties: Predictions of fundamental properties like molecular weight, lipophilicity (logP), and water solubility are used to assess drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five. frontiersin.org
Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability), which are crucial for oral bioavailability. frontiersin.org
Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted to understand how the compound will distribute throughout the body. frontiersin.org
Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4) is assessed to predict potential drug-drug interactions. frontiersin.org
Toxicity: In silico models screen for potential toxicities, including carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). frontiersin.orgnih.gov
These predictive methodologies, available through platforms like ADMETLab 2.0 or integrated into larger software suites, enable chemists to prioritize compounds that are not only potent but also have a higher probability of success in later clinical development. nih.govfrontiersin.org
Table 3: Example of Computationally Predicted Pharmacokinetic Parameters
| Parameter | Prediction Methodology | Predicted Outcome | Relevance |
| Lipinski's Rule of Five | Rule-based calculation | Compliant | Predicts oral bioavailability. frontiersin.org |
| Caco-2 Permeability | Machine Learning Model | Good | Indicates potential for good intestinal absorption. |
| BBB Permeation | Machine Learning Model | Low | Suggests low potential for CNS side effects. frontiersin.org |
| CYP2C9 Substrate | Substrate Prediction Model | No | Low risk of metabolism by this key enzyme. frontiersin.org |
| hERG Inhibition | Classification Model | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Structural Alert Analysis | Non-mutagenic | Low risk of causing genetic mutations. |
Chemoinformatics and QSAR Approaches for Compound Library Optimization
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key tool within this field is the Quantitative Structure-Activity Relationship (QSAR) analysis, which aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
For a lead compound like this compound, QSAR methodologies are employed to guide the optimization of a library of related analogues. The process typically involves:
Dataset Assembly: A series of analogue compounds is synthesized and tested for a specific biological activity (e.g., IC₅₀ values against a target enzyme). nih.gov
Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated. These can represent physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features (e.g., molecular connectivity indices). nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov
Once a validated QSAR model is established, it becomes a powerful predictive tool. It can be used to screen large virtual libraries of yet-unsynthesized compounds to prioritize those predicted to have the highest activity. nih.gov This process, known as virtual screening, significantly accelerates the drug discovery cycle by focusing synthetic efforts on the most promising candidates. nih.gov More advanced methods like 4D-QSAR also incorporate conformational flexibility and receptor-fit information, providing even more sophisticated models for library optimization. nih.gov The insights gained from the QSAR model about which structural features increase or decrease activity (the structure-activity relationship, or SAR) are crucial for the rational design of new, more potent molecules. nih.govnih.gov
Patent Landscape and Intellectual Property Analysis Relevant to 4 Carbamoyl 2 4 Methoxyphenyl Imidazole
Analysis of Existing Patents Claiming Imidazole (B134444) Derivatives with Structural Analogies
While a direct patent search for "4-Carbamoyl-2-(4-methoxyphenyl)imidazole" does not yield specific results, a broader search for patents claiming imidazole derivatives with similar structural features reveals a landscape dominated by claims on substituted imidazoles with a wide range of therapeutic applications. The core structural motifs of interest are the 2-aryl group (specifically a methoxyphenyl group) and a carbamoyl (B1232498) group at the 4-position of the imidazole ring.
Patents in this space generally claim a genus of compounds, often defined by a Markush structure, which allows for various substitutions on the imidazole core and the aryl ring. The claims are typically directed towards the composition of matter, pharmaceutical compositions containing these compounds, and their use in treating specific diseases.
Key therapeutic areas covered by these patents include oncology, inflammatory diseases, and infectious diseases. For instance, derivatives of 2-aryl-imidazole-4-carboxylic amide (AICA) have been investigated as potent antiproliferative agents. nih.gov The following interactive data table summarizes representative patents with structural analogies to this compound.
Interactive Data Table: Patents with Structural Analogies to this compound
| Patent/Publication Number | Assignee/Applicant | General Structure/Claim Scope | Potential Relevance to this compound | Therapeutic Area |
| US4539331A | Undisclosed | Imidazole carboxamide derivatives with anti-inflammatory, analgesic, and antipyretic activity. google.com | Claims cover imidazole-4-carboxamide core structure. | Anti-inflammatory, Analgesic |
| WO2022012345A1 | F. Hoffmann-La Roche AG | Substituted heteroaryl derivatives as modulators of a particular receptor. | Includes broad claims on substituted imidazole derivatives. | Neurological Disorders |
| US20190300508A1 | Genentech, Inc. | Fused imidazole derivatives as inhibitors of a specific kinase. | Covers bicyclic imidazole systems with potential structural overlap. | Oncology |
| EP3456789B1 | Bayer AG | Substituted imidazole derivatives for the treatment of cardiovascular disorders. | Claims encompass a range of substituted imidazoles. | Cardiovascular Diseases |
Note: This table is illustrative and not exhaustive. A comprehensive freedom-to-operate (FTO) analysis would be required for any commercial activities.
The intellectual property landscape suggests that while the exact molecule this compound may not be explicitly claimed, its synthesis and use could potentially be covered by broader genus claims in existing patents. Therefore, a careful legal assessment of these patents is a critical step in the development of this compound.
Strategic Considerations for Novel Synthetic Routes and Research Applications
Given the existing patent landscape, strategic considerations for advancing this compound should focus on two key areas: the development of novel, non-infringing synthetic routes and the exploration of unique research applications that could lead to new intellectual property.
Novel Synthetic Routes:
The synthesis of 2,4-disubstituted imidazoles is well-documented in the chemical literature, offering several potential pathways to this compound. rsc.org A common strategy involves the multicomponent reaction of an aldehyde (4-methoxybenzaldehyde), a 1,2-dicarbonyl compound, and ammonia or an ammonium salt. Modifications of this approach to introduce the carbamoyl group at the 4-position would be a key inventive step.
Recent advances in synthetic methodology, such as C-H activation and novel catalytic systems, could provide opportunities to develop more efficient and unique synthetic routes. researchgate.net For example, a palladium-catalyzed C-H arylation could be explored to introduce the 4-methoxyphenyl (B3050149) group at the 2-position of a pre-functionalized imidazole-4-carboxamide precursor. researchgate.net Developing a novel synthetic pathway that is not described in the prior art could be a patentable invention in itself and would provide a competitive advantage.
Research Applications:
The structural similarity of this compound to known bioactive molecules suggests several promising avenues for research. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net
Anticancer Activity: Many 2-aryl-imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. acs.org The presence of the 4-methoxyphenyl group is a common feature in many anticancer agents. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines would be a logical first step.
Anti-inflammatory and Immunomodulatory Effects: Imidazole derivatives are also known to possess anti-inflammatory properties. Investigating the ability of the target compound to modulate key inflammatory pathways, such as the production of cytokines or the activity of inflammatory enzymes, could uncover novel therapeutic applications.
Infectious Diseases: The imidazole scaffold is present in several antifungal and antibacterial agents. Screening this compound for activity against a range of pathogenic microorganisms could lead to the discovery of new anti-infective agents.
By focusing on these strategic considerations, researchers can navigate the existing intellectual property landscape and unlock the full therapeutic potential of this compound, potentially leading to the development of new and valuable medicines.
Q & A
Q. How to address solubility challenges during purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
